Secrepan

Beschreibung

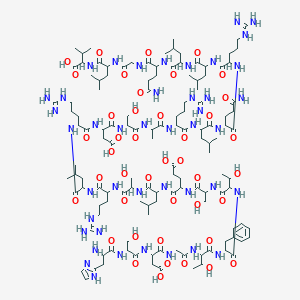

Structure

2D Structure

Eigenschaften

IUPAC Name |

5-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[5-amino-1-[[1-[[1-[[1-[[5-amino-1-[[2-[[1-[(1-carboxy-2-methylpropyl)amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-amino-3-(1H-imidazol-2-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C130H219N43O42/c1-59(2)43-78(118(206)172-99(65(13)14)126(214)215)151-94(182)53-148-104(192)75(31-34-91(132)180)156-113(201)81(46-62(7)8)163-115(203)82(47-63(9)10)161-107(195)72(28-22-38-145-128(136)137)153-110(198)76(32-35-92(133)181)157-114(202)80(45-61(5)6)159-106(194)71(27-21-37-144-127(134)135)152-102(190)66(15)150-120(208)87(55-174)168-117(205)86(52-98(188)189)165-109(197)73(29-23-39-146-129(138)139)154-112(200)79(44-60(3)4)160-108(196)74(30-24-40-147-130(140)141)155-121(209)89(57-176)169-116(204)83(48-64(11)12)162-111(199)77(33-36-96(184)185)158-122(210)90(58-177)170-125(213)101(68(17)179)173-119(207)84(49-69-25-19-18-20-26-69)166-124(212)100(67(16)178)171-95(183)54-149-105(193)85(51-97(186)187)164-123(211)88(56-175)167-103(191)70(131)50-93-142-41-42-143-93/h18-20,25-26,41-42,59-68,70-90,99-101,174-179H,21-24,27-40,43-58,131H2,1-17H3,(H2,132,180)(H2,133,181)(H,142,143)(H,148,192)(H,149,193)(H,150,208)(H,151,182)(H,152,190)(H,153,198)(H,154,200)(H,155,209)(H,156,201)(H,157,202)(H,158,210)(H,159,194)(H,160,196)(H,161,195)(H,162,199)(H,163,203)(H,164,211)(H,165,197)(H,166,212)(H,167,191)(H,168,205)(H,169,204)(H,170,213)(H,171,183)(H,172,206)(H,173,207)(H,184,185)(H,186,187)(H,188,189)(H,214,215)(H4,134,135,144)(H4,136,137,145)(H4,138,139,146)(H4,140,141,147) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKNIUBFRGPFELP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(C(C)C)C(=O)O)NC(=O)CNC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CC2=NC=CN2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C130H219N43O42 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

67307-60-2 (citrate (salt)) | |

| Record name | Secretin [USAN:INN:BAN:DCF:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001393255 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

3056.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1393-25-5 | |

| Record name | Secretin [USAN:INN:BAN:DCF:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001393255 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Secretin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.303 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₃₀H₂₁₉N₄₃O₄₂ | |

| Molecular Weight | 3,056.4 g/mol | |

| CAS Number | 1393-25-5 (free base) | |

| Sequence Length | 27 amino acids | |

| Stability | Lyophilized powder (citrate salt form) |

Solid-Phase Peptide Synthesis (SPPS)

SPPS is the primary method for synthesizing this compound due to its efficiency in constructing long peptide chains. The process utilizes Fmoc (fluorenylmethyloxycarbonyl) or Boc (tert-butyloxycarbonyl) chemistry for stepwise amino acid coupling.

Key Steps in SPPS:

-

Resin Activation : A Wang or Rink amide resin is pre-activated for carboxylate anchoring.

-

Amino Acid Coupling : Each residue is added sequentially using coupling reagents (e.g., HBTU, HATU) and base (DIEA).

-

Deprotection : Fmoc groups are removed with piperidine/DMF (20% v/v).

-

Cleavage and Side-Chain Deprotection : The peptide-resin is treated with TFA/TIS/water (95:2.5:2.5) to release the peptide and remove protecting groups.

Table 2: SPPS Protocol for this compound

| Step | Reagents/Conditions | Duration | Yield (%) |

|---|---|---|---|

| Resin Loading | Wang resin, Fmoc-Val-OH, DIC | 2 hrs | 98 |

| Coupling | HBTU, DIEA, DMF | 1 hr | 95–98 |

| Fmoc Deprotection | Piperidine/DMF (20%) | 20 min | – |

| Final Cleavage | TFA/TIS/water (95:2.5:2.5) | 3 hrs | 85 |

Purification and Characterization

Crude this compound undergoes reverse-phase high-performance liquid chromatography (RP-HPLC) to achieve >98% purity. The citrate salt form (CAS 67307-60-2) is preferred for enhanced solubility and stability.

Table 3: HPLC Purification Parameters

| Parameter | Value |

|---|---|

| Column | C18, 250 × 4.6 mm, 5 µm |

| Mobile Phase | A: 0.1% TFA in water; B: 0.1% TFA in acetonitrile |

| Gradient | 20–50% B over 30 min |

| Flow Rate | 1 mL/min |

| Detection | UV at 220 nm |

Post-purification, mass spectrometry (MS) and circular dichroism (CD) confirm structural integrity. MS shows a predominant peak at m/z 3,056.4 [M+H]⁺, aligning with theoretical values.

Industrial-Scale Production

Eisai Pharmaceuticals employs large-scale SPPS with automated synthesizers to produce this compound. Critical considerations include:

-

Cost-Efficiency : Bulk purchasing of Fmoc-amino acids and resins.

-

Quality Control : In-process checks for coupling efficiency (Kaiser test) and final purity (HPLC).

-

Formulation : Lyophilization with citrate buffer (pH 4.5) to stabilize the peptide for long-term storage.

Challenges and Innovations

Analyse Chemischer Reaktionen

Types of Reactions: Secrepan undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form disulfide bonds between cysteine residues, which stabilize its three-dimensional structure.

Reduction: Reduction of disulfide bonds can lead to the denaturation of the peptide.

Substitution: Amino acid residues in secretin can be substituted with other amino acids to create analogs with altered biological activity.

Common Reagents and Conditions:

Oxidizing agents: Hydrogen peroxide (H₂O₂) or performic acid.

Reducing agents: Dithiothreitol (DTT) or β-mercaptoethanol.

Substitution reactions: Site-directed mutagenesis using specific primers and DNA polymerase.

Major Products:

Oxidized secretin: Contains disulfide bonds that enhance stability.

Reduced secretin: Lacks disulfide bonds and is less stable.

This compound analogs: Modified peptides with potential therapeutic applications.

Wissenschaftliche Forschungsanwendungen

Gastrointestinal Applications

Secrepan in Gastrinoma Localization

this compound has been employed in the localization of gastrin-secreting tumors (gastrinomas). The SASI (secretin-stimulated arterial sampling) test using this compound is a critical diagnostic tool. In a study involving patients with gastrinoma, the administration of this compound resulted in significant increases in serum gastrin levels, aiding in tumor localization and surgical planning. The biochemical cure was achieved in 87.5% of patients undergoing surgical intervention after positive secretin tests .

Case Study: Gastrinoma Treatment

A clinical study reported that 14 out of 16 patients achieved biochemical cure post-surgery, with effective use of this compound for preoperative assessment . The secretin test involved intravenous administration of this compound, followed by serum gastrin level measurements at intervals. This method proved to be a reliable indicator for identifying gastrinomas.

Therapeutic Uses in Autism Spectrum Disorders (ASD)

This compound has been investigated for its potential therapeutic effects on children with Autism Spectrum Disorders (ASD). A systematic review highlighted that while some studies explored the use of secretin to alleviate symptoms associated with ASD, results were largely inconclusive. The majority indicated no significant impact on core symptoms of autism .

Clinical Trials Overview

- Participants: Various trials included children diagnosed with ASD.

- Dosage: Typically involved intravenous administration of this compound.

- Outcomes: Primary outcomes focused on behavioral improvements and changes in irritability levels. Most studies reported minimal to no significant changes compared to control groups receiving placebo .

Effects on Peptic Ulcers and Gastrointestinal Motility

This compound has also been studied for its effects on gastrointestinal motility and conditions like chronic peptic ulcers. Research indicated that continuous intravenous infusion of this compound showed favorable outcomes in patients with acute gastric mucosal lesions (AGML) compared to those with chronic peptic ulcers .

Data Table: Clinical Outcomes of this compound Administration

| Study Focus | Condition Treated | Administration Method | Outcome Summary |

|---|---|---|---|

| Gastrinoma Localization | Gastrinoma | IV this compound | 87.5% biochemical cure post-surgery |

| Autism Spectrum Disorders | ASD | IV this compound | No significant behavioral improvement noted |

| Peptic Ulcer Treatment | AGML vs Chronic Peptic Ulcer | Continuous IV infusion | Favorable effects observed in AGML cases |

Research Insights and Future Directions

While this compound has demonstrated utility in specific clinical applications, ongoing research is necessary to fully understand its mechanisms and optimize its use across different medical conditions. Future studies should focus on:

- Long-term effects and safety profiles.

- Comparative effectiveness against other treatment modalities.

- Broader applications beyond current indications.

Wirkmechanismus

Secrepan exerts its effects by binding to the secretin receptor, a G protein-coupled receptor (GPCR) located on the surface of target cells. Upon binding, secretin activates adenylate cyclase, leading to an increase in cyclic adenosine monophosphate (cAMP) levels. This, in turn, activates protein kinase A (PKA), which phosphorylates target proteins and induces the secretion of bicarbonate and water from pancreatic duct cells . This compound also inhibits gastric acid secretion and delays gastric emptying by acting on parietal cells and smooth muscle cells in the stomach .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Secrepan’s therapeutic profile is compared below with structurally and functionally analogous compounds used in gastrointestinal bleeding and acid-related disorders.

Table 1: Comparative Analysis of this compound and Similar Compounds

Structural Comparison

This compound shares minimal structural similarity with non-peptide acid suppressants like omeprazole. However, among peptide-based therapies, it is functionally analogous to octreotide, albeit targeting different pathways. While octreotide is a cyclic octapeptide mimicking somatostatin, this compound’s linear 27-residue structure directly activates secretin receptors .

Functional Comparison

- This compound vs. Octreotide: Both are peptides administered intravenously for acute bleeding, but octreotide’s efficacy is better established in variceal hemorrhage (80–90% success) . This compound’s niche lies in AGML and ulcer bleeding, where it neutralizes acid without affecting splanchnic blood flow.

- This compound vs. Omeprazole : PPIs like omeprazole provide sustained acid suppression but lack immediate hemostatic effects. This compound’s rapid pH elevation may explain its superior early hemostasis rates (54% in AGML within 36 hours vs. PPIs’ 48–72-hour onset) .

Clinical and Pharmacodynamic Insights

- Efficacy in Bleeding : this compound’s hemostatic success relies on rapid duodenal pH elevation, whereas octreotide reduces blood flow and acid secretion. In a 37-patient trial, this compound outperformed H2 blockers in AGML, suggesting pH modulation is critical in mucosal healing .

- Safety Profile : this compound’s adverse effects (e.g., hypokalemia, nausea) are less frequent than octreotide’s biliary complications or PPIs’ long-term risks (e.g., osteoporosis, infections) .

Biologische Aktivität

Secrepan, a synthetic analog of secretin, is primarily known for its gastrointestinal functions and has been studied for its potential neurological effects, particularly in the context of autism spectrum disorders (ASD). This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms, clinical findings, and efficacy based on diverse research sources.

This compound operates through several biological pathways:

- Cholinergic Modulation : Similar to secretin, this compound may influence cholinergic signaling. Acetylcholine (ACh) plays a crucial role in cognitive functions such as memory and attention. Enhancements in cholinergic activity have been linked to improvements in social interactions and cognitive rigidity, particularly in ASD models .

- Neurotransmitter Regulation : this compound's potential effects on neurotransmitter systems, particularly dopamine and serotonin, have been explored. It is hypothesized that this compound may enhance the turnover of these neurotransmitters in the central nervous system (CNS), which could lead to improvements in mood and cognitive function .

Efficacy in Autism Spectrum Disorders

This compound has been evaluated in multiple clinical trials focusing on its effectiveness for treating symptoms associated with ASD. The following table summarizes key findings from various studies:

Case Studies

A notable case series reported significant improvements in three children with ASD following treatment with intravenous secretin during routine gastrointestinal evaluations. These initial observations spurred interest in further research; however, subsequent studies largely failed to replicate these findings consistently .

Research Limitations

Despite the initial excitement surrounding this compound's potential benefits for ASD, extensive reviews have highlighted several limitations:

- Lack of Robust Evidence : Most randomized controlled trials (RCTs) indicate no significant differences between this compound treatment and placebo groups concerning core symptoms of ASD. A systematic review concluded that the strength of evidence against its effectiveness is high .

- Short Follow-Up Periods : Many studies assessed outcomes only within short time frames (3-12 weeks), limiting the understanding of long-term effects .

Q & A

Q. What experimental protocols are recommended for synthesizing and characterizing Secrepan?

To ensure reproducibility, synthesis protocols should detail reaction conditions (temperature, solvent purity, catalysts), purification methods (e.g., column chromatography or recrystallization), and characterization techniques (NMR, HPLC, mass spectrometry). For novel derivatives, include spectral data and purity assessments (>95% by HPLC). Experimental sections must align with standards outlined in chemistry journals, such as the Beilstein Journal of Organic Chemistry .

Q. How should researchers address inconsistencies in this compound’s reported biological activity across studies?

Analyze variables such as assay conditions (cell lines, incubation time), compound stability (e.g., degradation under light or humidity), and batch-to-batch purity differences. Cross-validate findings using orthogonal assays (e.g., enzymatic vs. cell-based) and reference control compounds. Systematic reviews of prior literature can identify methodological discrepancies .

Q. What ethical considerations apply when designing in vivo studies involving this compound?

Follow institutional guidelines for animal welfare (e.g., ARRIVE 2.0) and declare ethical approval in the manuscript. Include dose-response curves, toxicity thresholds, and statistical power calculations to minimize unnecessary animal use. Transparent reporting of adverse effects is critical .

Advanced Research Questions

Q. What computational strategies are effective for modeling this compound’s interaction with biological targets?

Combine molecular docking (e.g., AutoDock Vina) with molecular dynamics simulations (GROMACS) to predict binding affinities and conformational changes. Validate models using mutagenesis studies or cryo-EM data. Ensure force field parameters are calibrated for this compound’s unique functional groups .

Q. How can researchers resolve contradictions between in vitro and in vivo efficacy data for this compound?

Investigate pharmacokinetic factors (bioavailability, metabolic stability) and tissue-specific delivery mechanisms. Use isotopic labeling (e.g., ^14C-Secrepan) to track distribution and metabolite formation. Advanced imaging (PET or SPECT) may clarify discrepancies .

Q. What novel methodologies are emerging for optimizing this compound’s selectivity in multi-target environments?

High-throughput screening (HTS) coupled with machine learning can identify structural analogs with improved selectivity. Fragment-based drug design (FBDD) and covalent inhibitor strategies are also promising. Publish negative results to guide future studies .

Methodological Best Practices

Q. How should researchers design a study to investigate this compound’s mechanism of action (MoA)?

Adopt a multi-omics approach: transcriptomics (RNA-seq), proteomics (LC-MS/MS), and metabolomics (NMR) to map pathways affected by this compound. Use CRISPR-Cas9 knockouts to validate target engagement. Pre-register hypotheses to reduce bias .

Q. What statistical frameworks are recommended for analyzing dose-dependent effects of this compound?

Use nonlinear regression models (e.g., four-parameter logistic curve) to calculate EC₅₀/IC₅₀ values. Include confidence intervals and assess heteroscedasticity. For multi-experiment datasets, apply mixed-effects models to account for variability .

Data Reporting and Reproducibility

Q. How can researchers ensure transparency in reporting this compound’s synthetic yields?

Provide raw yield data (including failed attempts) and specify scaling effects (mg vs. gram-scale). Use standardized terminology (e.g., "isolated yield" vs. "theoretical yield"). Deposit spectral data in public repositories (e.g., ChemSpider) .

Q. What steps mitigate risks of bias in this compound’s preclinical efficacy studies?

Implement blinding during data collection/analysis, use randomized animal cohorts, and disclose conflicts of interest. Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing .

Literature and Knowledge Gaps

Q. How should researchers conduct systematic reviews of this compound’s pharmacological profile?

Use PRISMA guidelines to screen databases (PubMed, Scopus) and assess study quality (e.g., SYRCLE’s risk of bias tool for animal studies). Highlight gaps in long-term toxicity or cross-species efficacy data .

Q. What criteria define a "research gap" for this compound-related studies?

A gap exists when prior studies lack mechanistic depth, fail to address population-specific responses, or omit comparative analyses with existing therapeutics. Justify novelty through meta-analyses or patent reviews .

Tables: Key Methodological Standards

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.